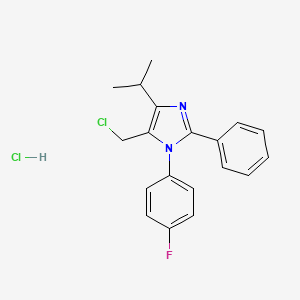

5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole hydrochloride

CAS No.: 123630-29-5

Cat. No.: VC16047267

Molecular Formula: C19H19Cl2FN2

Molecular Weight: 365.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 123630-29-5 |

|---|---|

| Molecular Formula | C19H19Cl2FN2 |

| Molecular Weight | 365.3 g/mol |

| IUPAC Name | 5-(chloromethyl)-1-(4-fluorophenyl)-2-phenyl-4-propan-2-ylimidazole;hydrochloride |

| Standard InChI | InChI=1S/C19H18ClFN2.ClH/c1-13(2)18-17(12-20)23(16-10-8-15(21)9-11-16)19(22-18)14-6-4-3-5-7-14;/h3-11,13H,12H2,1-2H3;1H |

| Standard InChI Key | NUZHDZHPGGWMFE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(N(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)CCl.Cl |

Introduction

5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole hydrochloride is a synthetic compound with potential applications in pharmaceutical and chemical research. Its structure is based on the imidazole ring, a core motif in medicinal chemistry due to its bioactivity and versatility. Below, we provide an in-depth review of its structural properties, synthesis, and potential applications.

Synthesis

The synthesis of 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole hydrochloride typically involves:

-

Formation of the Imidazole Core: The imidazole ring is synthesized through cyclization reactions involving precursors like glyoxal, ammonia, and aldehydes.

-

Substitution Reactions: Chloromethylation and fluorination are introduced via electrophilic substitution reactions.

-

Purification: The final compound is isolated as a hydrochloride salt to enhance stability.

Pharmaceutical Research

Imidazole derivatives are widely studied for their therapeutic potential. While specific biological activity data for this compound is limited, similar structures have shown:

-

Antifungal properties.

-

Anticancer activity by inhibiting enzymes or signaling pathways.

-

Antibacterial effects.

Chemical Intermediates

This compound can act as an intermediate in the synthesis of more complex molecules due to its functional groups, which allow further modifications.

Analytical Data

| Technique | Key Findings |

|---|---|

| NMR Spectroscopy | Identifies the chemical environment of hydrogen and carbon atoms in the molecule. |

| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |

| IR Spectroscopy | Detects functional groups such as C-Cl and aromatic rings. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume